![molecular formula C19H25ClN2O4 B584943 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride CAS No. 1346600-92-7](/img/no-structure.png)
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride
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Overview
Description
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as NBMPR or Nitrobenzylthioinosine and is a potent inhibitor of nucleoside transporters.
Mechanism Of Action
NBMPR inhibits nucleoside transporters by binding to the transporter protein and preventing the transport of nucleosides into the cell. This inhibition leads to a decrease in the intracellular concentration of nucleosides and can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
The inhibition of nucleoside transporters by NBMPR can have a variety of biochemical and physiological effects. For example, it can lead to a decrease in the synthesis of DNA and RNA, which can affect cell growth and division. It can also affect the metabolism of nucleosides and nucleotides, which can have implications for energy metabolism and signaling pathways.
Advantages And Limitations For Lab Experiments
One advantage of using NBMPR in lab experiments is its potency as a nucleoside transporter inhibitor. This allows for precise control over the concentration of nucleosides in the cell and can be useful for studying the effects of nucleoside transport on cellular processes. However, one limitation of using NBMPR is that it can also inhibit other transporters and enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on NBMPR and nucleoside transporters. One area of interest is the role of nucleoside transporters in cancer and the potential for NBMPR to be used as a therapeutic agent. Another area of interest is the development of more selective nucleoside transporter inhibitors that can be used to study the specific roles of different nucleoside transporters in cellular processes. Additionally, the development of new methods for delivering NBMPR to specific cells or tissues could expand its potential applications in research and therapy.
Synthesis Methods
The synthesis of NBMPR involves several steps, including the reaction of 4-nitrobenzyl chloride with 2-amino-1-butanol to obtain 4-nitrobenzyl-2-amino-1-butanol. This intermediate is then reacted with 4-methoxyphenylacetic acid to obtain the final product, 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride.
Scientific Research Applications
NBMPR has been used extensively in scientific research for its ability to inhibit nucleoside transporters. This compound has been used to study the role of nucleoside transporters in various physiological and pathological processes, including cancer, viral infections, and neurological disorders.
properties
CAS RN |
1346600-92-7 |
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Product Name |
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride |
Molecular Formula |
C19H25ClN2O4 |
Molecular Weight |
380.869 |
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16;/h5-12,14,19-20,22H,3-4,13H2,1-2H3;1H |
InChI Key |
WJDPXYJBBJAWFE-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O.Cl |
Origin of Product |
United States |
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